![molecular formula C10H15ClN2 B1460513 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride CAS No. 1965309-36-7](/img/structure/B1460513.png)

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride

Descripción general

Descripción

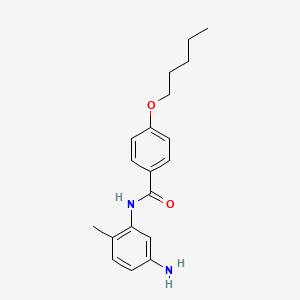

“2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride” is a chemical compound with the molecular weight of 147.22 . It is a white to yellow to green solid at room temperature .

Synthesis Analysis

The synthesis of related compounds involves several steps. For instance, the synthesis of 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one involves an acylation reaction, an intramolecular Friedel-Craft reaction, a reaction with ethylene glycol, and a reduction . The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine involves a reaction with lithium aluminium tetrahydride in tetrahydrofuran .Molecular Structure Analysis

The InChI code for “2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride” is 1S/C10H13N/c1-2-7-10-9 (5-1)6-3-4-8-11-10/h1-2,5,7,11H,3-4,6,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The compound is a reactant in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists . More specific reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis

The compound is a white to yellow to green solid at room temperature . It has a molecular weight of 147.22 .Aplicaciones Científicas De Investigación

Pharmacology: Dopamine Receptor Antagonism

This compound is utilized in pharmacological research as a D1 dopamine receptor antagonist . It’s particularly valuable in studies aimed at understanding the role of dopamine in neurological processes and potential treatments for disorders like schizophrenia and Parkinson’s disease.

Medicinal Chemistry: Hepatoprotective Agent

In medicinal chemistry, this compound has been studied for its hepatoprotective properties. It has shown potential in aiding liver regeneration and improving liver nucleic acid levels, mitochondrial respiration activity, and hepatic energy metabolism after partial hepatectomy .

Synthetic Chemistry: Building Block for Adamantane Derivatives

In synthetic chemistry, 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride serves as a reactant in the synthesis of adamantane derivatives, which are compounds with a wide range of applications, including as cannabinoid receptor 2 agonists .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335, and precautionary statements include P261, P280 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Mecanismo De Acción

Target of Action

It is suggested that it may be involved in the synthesis of adamantane derivatives as cannabinoid receptor 2 agonists .

Mode of Action

It is suggested that it may interact with its targets to induce changes that result in its pharmacological effects .

Biochemical Pathways

It is suggested that it may be involved in the cannabinoid receptor 2 pathways .

Pharmacokinetics

The pharmacokinetic properties of 2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride include high gastrointestinal absorption and permeability across the blood-brain barrier . It is an inhibitor of CYP2D6, an enzyme involved in drug metabolism . The compound has a lipophilicity log Po/w value of 2.0, which can influence its distribution within the body . It is soluble in water, which can affect its bioavailability .

Result of Action

It is suggested that it may have effects related to its potential role as a cannabinoid receptor 2 agonist .

Propiedades

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-9-5-3-7-12-10-6-2-1-4-8(9)10;/h1-2,4,6,9,12H,3,5,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEHRDBPJOQTON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2NC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-ylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1460430.png)

![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)

![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/structure/B1460449.png)

![7-methyl-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic acid hydrochloride](/img/structure/B1460453.png)